2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 896046-03-0
VCID: VC4303087
InChI: InChI=1S/C22H21N3OS/c1-2-16-7-9-17(10-8-16)19-11-12-21(24-23-19)27-15-22(26)25-14-13-18-5-3-4-6-20(18)25/h3-12H,2,13-15H2,1H3
SMILES: CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43
Molecular Formula: C22H21N3OS
Molecular Weight: 375.49

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

CAS No.: 896046-03-0

Cat. No.: VC4303087

Molecular Formula: C22H21N3OS

Molecular Weight: 375.49

* For research use only. Not for human or veterinary use.

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone - 896046-03-0

Specification

CAS No. 896046-03-0
Molecular Formula C22H21N3OS
Molecular Weight 375.49
IUPAC Name 1-(2,3-dihydroindol-1-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone
Standard InChI InChI=1S/C22H21N3OS/c1-2-16-7-9-17(10-8-16)19-11-12-21(24-23-19)27-15-22(26)25-14-13-18-5-3-4-6-20(18)25/h3-12H,2,13-15H2,1H3
Standard InChI Key XNYANPGFSWQZLJ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43

Introduction

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the indoline and thioether moieties. Techniques like continuous flow chemistry or automated synthesis platforms can enhance efficiency and yield.

  • Pyridazine Ring Formation: This might involve the reaction of hydrazine derivatives with appropriate reagents to form the pyridazine core.

  • Introduction of the Indoline Moiety: This could involve nucleophilic substitution reactions to attach the indoline group to the pyridazine ring via a thioether linkage.

  • Final Modifications: Additional steps might include the introduction of the ethanone group and any necessary purification processes.

Biological Activities

Compounds with similar structures often exhibit biological activities such as antioxidant, anti-inflammatory, and anticancer properties. The presence of nitrogen and sulfur atoms in the molecule suggests potential interactions with biological targets like enzymes or receptors.

Potential Biological ActivityDescription
Antioxidant ActivityMay scavenge free radicals, protecting cells from oxidative stress.
Anti-inflammatory ActivityCould modulate inflammatory pathways by interacting with specific enzymes or receptors.
Anticancer ActivityMight inhibit cell growth or induce apoptosis in cancer cells through interaction with cellular targets.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, substitution, and cleavage reactions, depending on the conditions used. Careful control of reaction conditions is crucial to achieve desired products with high selectivity and yield.

Reaction TypeConditionsOutcome
OxidationSpecific temperatures and solventsFormation of oxidized products
SubstitutionNucleophilic reagentsReplacement of functional groups
CleavageStrong acids or basesBreakage of bonds leading to simpler molecules

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